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Compound of Interest

Compound Name: Hexachloroparaxylene

Cat. No.: B1667536 Get Quote

Introduction

Hexachloroparaxylene, systematically known as 1,4-Bis(trichloromethyl)benzene, is a

halogenated aromatic compound with significant applications in industrial chemistry, particularly

as a precursor in the synthesis of polymers and other specialty chemicals. Its chemical formula

is C₈H₄Cl₆, and its CAS registry number is 68-36-0. A thorough understanding of its

spectroscopic properties is crucial for quality control, reaction monitoring, and structural

elucidation in research and development settings. This technical guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of hexachloroparaxylene, alongside a detailed experimental protocol

for its synthesis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for hexachloroparaxylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Due to the molecular structure of hexachloroparaxylene, which lacks protons on the

trichloromethyl groups and has a symmetrically substituted aromatic ring, the ¹H NMR

spectrum is characterized by a single signal corresponding to the four aromatic protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.7 Singlet 4H Aromatic C-H

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum of hexachloroparaxylene exhibits three distinct signals, corresponding

to the two types of carbon atoms in the benzene ring and the carbon atoms of the

trichloromethyl groups.

Chemical Shift (δ) ppm Assignment

~130 Aromatic C-H

~140 Aromatic C-CCl₃

~98 -CCl₃

Infrared (IR) Spectroscopy
The IR spectrum of hexachloroparaxylene displays characteristic absorption bands

corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Weak Aromatic C-H stretch

~1600, ~1475 Medium Aromatic C=C ring stretch

~800 - 600 Strong C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum of hexachloroparaxylene provides information about its molecular weight

and fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in a

characteristic cluster of peaks for the molecular ion and chlorine-containing fragments.
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m/z Relative Abundance (%) Assignment

310, 312, 314, 316, 318, 320,

322
Variable [M]⁺ (Molecular ion cluster)

275, 277, 279, 281, 283 Variable [M-Cl]⁺

240, 242, 244, 246 Variable [M-2Cl]⁺

193, 195, 197 Variable [M-CCl₃]⁺

117, 119 Variable [CCl₃]⁺

Experimental Protocols
Synthesis of Hexachloroparaxylene
Hexachloroparaxylene is synthesized via the free-radical chlorination of p-xylene.[1][2][3][4]

Materials:

p-Xylene

Chlorine gas (Cl₂)

Free radical initiator (e.g., UV light or a chemical initiator like AIBN)

Inert solvent (optional, e.g., carbon tetrachloride)

Procedure:

p-Xylene is dissolved in an inert solvent (if used) in a reaction vessel equipped with a gas

inlet, a condenser, and a stirrer.

The reaction mixture is heated to a temperature typically between 55°C and 85°C.[4]

Chlorine gas is bubbled through the solution while the mixture is irradiated with UV light to

initiate the chlorination of the methyl groups.[2][4]
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The reaction is monitored by techniques such as gas chromatography (GC) to follow the

conversion of p-xylene and the formation of intermediate chlorinated products and the final

hexachloroparaxylene.

Upon completion of the reaction, the introduction of chlorine gas is stopped, and the reaction

mixture is cooled.

The solvent is removed under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent like

hexane or ethanol, to yield pure hexachloroparaxylene as a white solid.[5]
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Caption: Synthesis workflow for hexachloroparaxylene.

Spectroscopic Analysis
NMR Spectroscopy

Sample Preparation: A sample of hexachloroparaxylene (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

proton decoupling is employed to obtain a spectrum with single lines for each carbon

environment.

IR Spectroscopy

Sample Preparation: A small amount of the solid hexachloroparaxylene is mixed with dry

potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a Nujol mull

can be prepared.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the KBr pellet or Nujol is first recorded and then

subtracted from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solids or after separation by gas chromatography (GC-MS).

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the

molecular ion and fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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